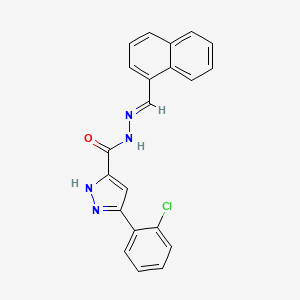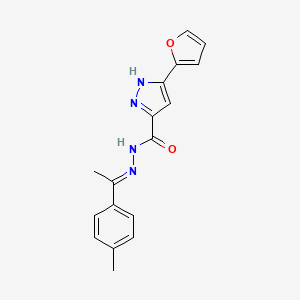![molecular formula C26H21FN2O4 B11663539 (5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663539.png)
(5E)-1-(3,5-dimethylphenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-1-(3,5-dimetilfenil)-5-{4-[(4-fluorobencil)oxi]bencilideno}pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica compleja que presenta un núcleo de pirimidina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de este compuesto típicamente implica un proceso de varios pasos:
Formación del Núcleo de Pirimidina: El núcleo de pirimidina se puede sintetizar mediante una reacción de Biginelli, que implica la condensación de un aldehído, un éster β-ceto y urea en condiciones ácidas.
Reacciones de Sustitución:
Ensamblaje Final: El paso final implica la formación del grupo bencilideno a través de una reacción de condensación de Knoevenagel entre el núcleo de pirimidina y el derivado de benzaldehído apropiado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de ácidos carboxílicos.
Reducción: La reducción del grupo bencilideno puede producir el derivado bencílico correspondiente.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Gas hidrógeno (H₂) con un catalizador de paladio sobre carbono (Pd/C).
Sustitución: Halogenación usando bromo (Br₂) o cloración usando cloro (Cl₂) en presencia de un catalizador ácido de Lewis.
Productos Principales
Oxidación: Ácidos carboxílicos.
Reducción: Derivados bencílicos.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos fármacos y agroquímicos.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzimáticas y la unión a receptores debido a sus características estructurales únicas.
Medicina
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a su estabilidad y versatilidad funcional.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El núcleo de pirimidina puede imitar sustratos o inhibidores naturales, lo que le permite unirse a sitios activos y modular la actividad biológica. La presencia del grupo fluorobencilo mejora su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3,5-dimetilfenil)-5-bencilideno-2,4,6(1H,3H,5H)-triona
- 1-(4-fluorofenil)-5-bencilideno-2,4,6(1H,3H,5H)-triona
Singularidad
La combinación única de los grupos 3,5-dimetilfenil y 4-fluorobencilo en el compuesto proporciona una mayor actividad biológica y especificidad en comparación con compuestos similares. Esto lo convierte en un valioso candidato para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C26H21FN2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(5E)-1-(3,5-dimethylphenyl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21FN2O4/c1-16-11-17(2)13-21(12-16)29-25(31)23(24(30)28-26(29)32)14-18-5-9-22(10-6-18)33-15-19-3-7-20(27)8-4-19/h3-14H,15H2,1-2H3,(H,28,30,32)/b23-14+ |
Clave InChI |
XLRHQLKYCVBGLT-OEAKJJBVSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/C(=O)NC2=O)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11663491.png)

![ethyl (2Z)-2-(3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663495.png)
![4-ethyl 2-methyl 3-methyl-5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11663498.png)
![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11663507.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663518.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11663519.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enamido]acetate](/img/structure/B11663530.png)

![N'-[(E)-[1-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11663537.png)
